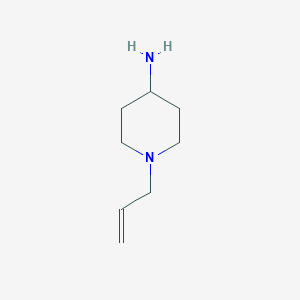
(1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate, also known as DMIOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of isoindole derivatives and is synthesized through a multistep process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate involves its interaction with specific enzymes and receptors in the body. It has been found to bind to the active site of acetylcholinesterase and inhibit its activity, leading to an increase in the level of acetylcholine in the brain. This, in turn, results in improved cognitive function and memory retention.
Biochemical and Physiological Effects:
(1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has been shown to exhibit several biochemical and physiological effects in the body. It has been found to possess antioxidant properties, which can help protect the body against oxidative stress and cellular damage. (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has also been shown to inhibit the growth of cancer cells and induce apoptosis, which can help in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
(1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has several advantages for lab experiments, including its ease of synthesis and availability. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate. One potential area of study is its use as a potential drug candidate for the treatment of Alzheimer's disease. (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has been shown to exhibit promising results in preclinical studies as an acetylcholinesterase inhibitor, which can help improve cognitive function in patients with Alzheimer's disease. Another potential area of study is its use as a potential anti-cancer agent. (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has been found to exhibit potent anti-tumor activity in several cancer cell lines and may have potential as a novel chemotherapeutic agent.
Conclusion:
In conclusion, (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It exhibits a wide range of biological activities and has been shown to act as a potent inhibitor of several enzymes. (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has several advantages for lab experiments, including its ease of synthesis and availability, but also has some limitations. Future research involving (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate may focus on its potential use as a drug candidate for the treatment of Alzheimer's disease and as a potential anti-cancer agent.
Synthesemethoden
The synthesis of (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate involves the reaction of 2-methoxybenzoic acid with phthalic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then subjected to a series of reactions involving phosphorus oxychloride, triethylamine, and acetic anhydride to yield the final product, (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate.
Wissenschaftliche Forschungsanwendungen
(1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has also been shown to act as a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Eigenschaften
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-13-9-5-4-8-12(13)16(20)22-17-14(18)10-6-2-3-7-11(10)15(17)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDIDMRXIKZDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

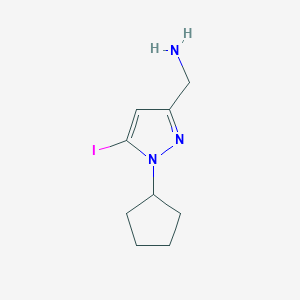
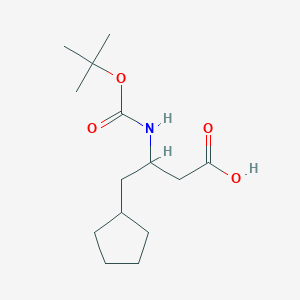
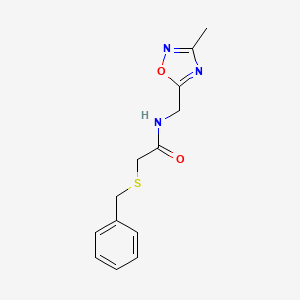
![N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2751377.png)
![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)
![Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2751382.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2751383.png)


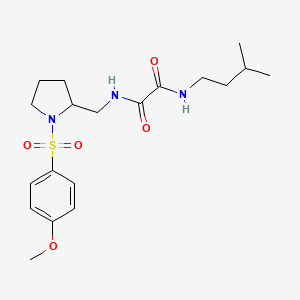
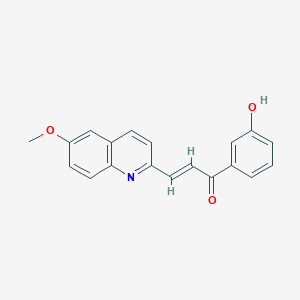
![[(E)-(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]urea](/img/structure/B2751394.png)

